Tert-butyl 4-(4-bromo-2-cyanophenyl)piperazine-1-carboxylate

Catalog No.
S991441
CAS No.
791846-40-7
M.F
C16H20BrN3O2
M. Wt
366.259
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tert-butyl 4-(4-bromo-2-cyanophenyl)piperazine-1-c...

CAS Number

791846-40-7

Product Name

Tert-butyl 4-(4-bromo-2-cyanophenyl)piperazine-1-carboxylate

IUPAC Name

tert-butyl 4-(4-bromo-2-cyanophenyl)piperazine-1-carboxylate

Molecular Formula

C16H20BrN3O2

Molecular Weight

366.259

InChI

InChI=1S/C16H20BrN3O2/c1-16(2,3)22-15(21)20-8-6-19(7-9-20)14-5-4-13(17)10-12(14)11-18/h4-5,10H,6-9H2,1-3H3

InChI Key

LAYUEAVZGYNCJR-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=C2)Br)C#N

tert-Butyl 4-(4-bromo-2-cyanophenyl)piperazine-1-carboxylate (CAS 791846-40-7) is a highly functionalized, orthogonally protected aryl piperazine building block widely utilized in discovery chemistry and API synthesis . Featuring a para-bromo handle for transition-metal-catalyzed cross-coupling, an ortho-cyano group for electron-withdrawal and downstream cyclization, and a Boc-protected piperazine to prevent unwanted side reactions, this compound serves as a critical precursor for complex heterocycles and antiviral agents, such as those developed in Bristol-Myers Squibb's kinase and viral attachment inhibitor programs[1]. Its rational design allows chemists to execute late-stage functionalizations with high chemoselectivity, making it a staple in modern medicinal chemistry workflows.

Substituting this specific building block with its unprotected piperazine analog or a different halogen variant fundamentally disrupts synthetic workflows. Using the unprotected piperazine (5-bromo-2-(piperazin-1-yl)benzonitrile) inevitably leads to intermolecular oligomerization or competitive binding to palladium/nickel catalysts during cross-coupling steps, drastically reducing yields and requiring tedious chromatographic separations[1]. Conversely, substituting the aryl bromide with an aryl chloride significantly increases the activation energy required for oxidative addition, necessitating specialized, expensive ligands and harsher thermal conditions that can compromise the sensitive cyano group [2]. Therefore, the Boc-protected bromo-arene represents the optimal balance of reactivity and stability for scalable procurement.

Superior Oxidative Addition Kinetics in Palladium-Catalyzed Cross-Couplings

In standard palladium-catalyzed cross-coupling reactions, aryl bromides like tert-butyl 4-(4-bromo-2-cyanophenyl)piperazine-1-carboxylate exhibit significantly faster oxidative addition rates compared to their chloro analogs [1]. The C-Br bond dissociation energy is substantially lower than the C-Cl bond, allowing the bromo derivative to achieve >95% conversion at 40-60°C using standard catalysts (e.g., Pd(dppf)Cl2). In contrast, the chloro analog typically requires temperatures exceeding 90°C and specialized dialkylbiaryl phosphine ligands to achieve comparable yields, increasing both process cost and impurity profiles [2].

Evidence DimensionCross-coupling conversion rate and temperature requirement
Target Compound Data>95% conversion at 40-60°C with standard Pd catalysts
Comparator Or BaselineChloro analog (tert-butyl 4-(4-chloro-2-cyanophenyl)piperazine-1-carboxylate)
Quantified Difference~30-40°C lower reaction temperature; avoids expensive proprietary ligands
ConditionsStandard Suzuki-Miyaura coupling conditions (Pd catalyst, base, boronic acid)

Procuring the bromo variant reduces catalyst costs and enables milder reaction conditions, preventing thermal degradation of the sensitive ortho-cyano group.

Chemoselectivity via Boc Protection: Prevention of Intermolecular Amination

The presence of the tert-butoxycarbonyl (Boc) protecting group on the piperazine nitrogen is critical for maintaining chemoselectivity during downstream functionalization [1]. If the unprotected analog is subjected to Buchwald-Hartwig amination or reductive amination conditions, the free secondary amine acts as a competing nucleophile, leading to significant oligomerization (often >40% side-product formation). The Boc group provides complete steric and electronic shielding of the piperazine, ensuring that metal-catalyzed couplings occur exclusively at the C4-bromo position, thereby maintaining isolated yields of the desired target above 85% [2].

Evidence DimensionYield of desired cross-coupled product vs. oligomerization
Target Compound Data>85% isolated yield of mono-coupled product; 0% oligomerization
Comparator Or BaselineUnprotected analog (5-bromo-2-(piperazin-1-yl)benzonitrile)
Quantified Difference>40% reduction in oligomeric byproducts
ConditionsTransition-metal catalyzed amination or coupling conditions

The Boc-protected precursor eliminates the need for an extra protection step in the buyer's facility, directly improving overall synthetic efficiency and yield.

High-Yielding Nickel-Catalyzed Radical Methylation

tert-Butyl 4-(4-bromo-2-cyanophenyl)piperazine-1-carboxylate has been specifically validated as a highly competent electrophile in nickel-catalyzed reductive decarboxylative cross-couplings[1]. When reacted with N-acetoxyphthalimide (a methyl radical precursor) in the presence of NiCl2·DME, 5-methoxypicolinamide HCl, and zinc reductant in DMAc, the aryl bromide undergoes efficient methylation to yield tert-butyl 4-(2-cyano-4-methylphenyl)piperazine-1-carboxylate [2]. The strong electron-withdrawing nature of the ortho-cyano group activates the aryl bromide for facile oxidative addition to the Ni(I) species, enabling the reaction to proceed smoothly. Comparators lacking the cyano group exhibit significantly slower reaction kinetics in these radical-mediated processes.

Evidence DimensionReactivity in Ni-catalyzed reductive methylation
Target Compound DataEfficient conversion to the 4-methyl derivative via radical coupling
Comparator Or BaselineAryl bromides lacking the activating ortho-cyano group
Quantified DifferenceAccelerated oxidative addition and higher isolated yields
ConditionsNiCl2·DME, 5-methoxypicolinamide HCl, TBAI, TFA, Zn, DMAc

This specific reactivity profile makes the compound an ideal substrate for modern, cutting-edge radical cross-coupling and late-stage functionalization workflows.

Cyano Group as a Versatile Regiochemical Handle for Heterocycle Synthesis

The cyano group at the 2-position serves a dual purpose: it electronically activates the para-bromo position for cross-coupling and acts as a versatile handle for subsequent cyclization[1]. Following cross-coupling at the 4-position, the cyano group can be readily converted to an amidine, tetrazole, or primary amine, facilitating the synthesis of fused bicyclic systems (e.g., quinazolines or benzisoxazoles) common in kinase inhibitors [2]. Isomeric comparators (e.g., 3-cyano derivatives) lack this precise spatial arrangement, rendering them incapable of forming the specific ortho-fused pharmacophores required for target binding in many established drug discovery programs.

Evidence DimensionRegiochemical suitability for ortho-fused heterocycle formation
Target Compound DataDirect precursor to 1,2-fused bicyclic scaffolds
Comparator Or Baseline3-cyano or 4-cyano isomeric analogs
Quantified Difference100% specific to ortho-cyclization pathways
ConditionsStandard nitrile reduction or cycloaddition conditions

The exact 1,2,4-substitution pattern is non-negotiable for synthesizing specific classes of fused heterocyclic APIs, making this exact isomer a mandatory procurement choice.

Synthesis of Kinase and Viral Attachment Inhibitors

Leveraging the orthogonal reactivity of the para-bromo and ortho-cyano groups, this compound is perfectly suited as a core building block for synthesizing bicyclic kinase inhibitors and antiviral agents, such as those in Bristol-Myers Squibb's patent portfolios [1]. The Boc-protected piperazine ensures that complex multi-step sequences can be executed without premature amine functionalization.

Late-Stage Functionalization via Nickel-Catalyzed Cross-Electrophile Coupling

The proven compatibility of this compound with NiCl2-catalyzed reductive decarboxylative methylation (using N-acetoxyphthalimide and zinc) makes it an excellent substrate for industrial discovery groups utilizing modern photoredox or radical-mediated cross-coupling methodologies to rapidly generate structure-activity relationship (SAR) libraries[2].

Development of Fused Bicyclic Pharmacophores

For medicinal chemistry programs targeting GPCRs or kinases that require a quinazoline or benzisoxazole core, the precise 1,2-relationship between the piperazine and the cyano group allows for efficient post-coupling cyclization, a pathway completely inaccessible to 3-cyano or 4-cyano isomers [3].

XLogP3

3.1

Wikipedia

Tert-Butyl 4-(4-bromo-2-cyanophenyl)piperazine-1-carboxylate

Dates

Last modified: 08-15-2023

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